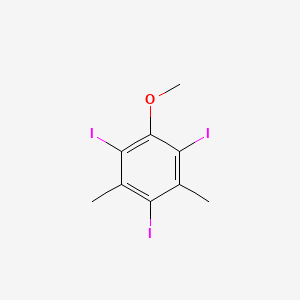![molecular formula C13H22SSi B14625269 Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 57787-84-5](/img/structure/B14625269.png)
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to diethyl, methyl, and [2-(phenylsulfanyl)ethyl] groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane typically involves the reaction of diethylmethylchlorosilane with 2-(phenylsulfanyl)ethylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
化学反応の分析
Types of Reactions
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions, where the diethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
類似化合物との比較
Similar Compounds
Diethyl(methyl)silane: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Methyl(phenylsulfanyl)ethylsilane: Contains only one ethyl group, which may affect its reactivity and applications.
Diethyl(phenylsulfanyl)silane: Similar structure but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of both diethyl and methyl groups along with the phenylsulfanyl group. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
57787-84-5 |
|---|---|
分子式 |
C13H22SSi |
分子量 |
238.47 g/mol |
IUPAC名 |
diethyl-methyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C13H22SSi/c1-4-15(3,5-2)12-11-14-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChIキー |
ZSYKZUZPSJXKFN-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)CCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
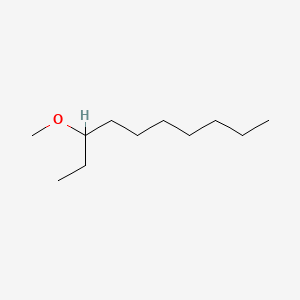
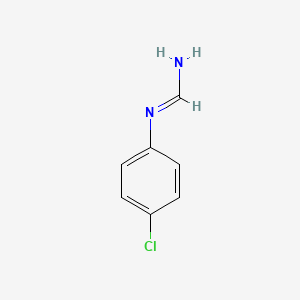
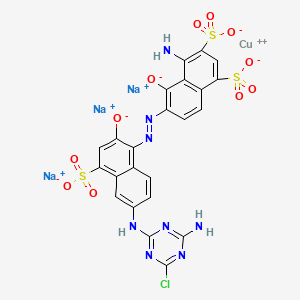

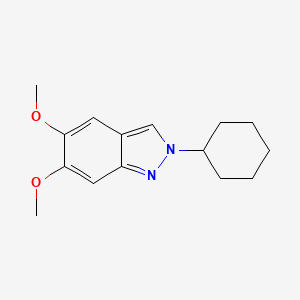
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
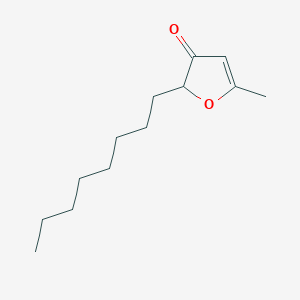
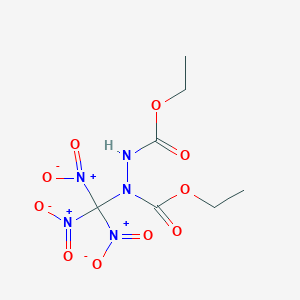
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

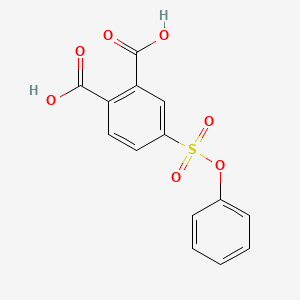
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
